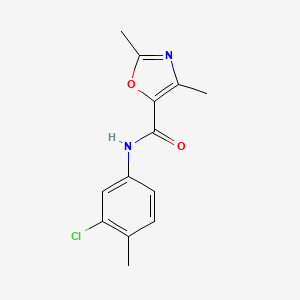

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Description

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a small-molecule compound featuring a 1,3-oxazole core substituted with methyl groups at positions 2 and 2. The oxazole ring is linked to a 3-chloro-4-methylphenyl group via a carboxamide bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to heterocyclic carboxamides. Its molecular formula is C₁₃H₁₂ClN₃O₂, with a molecular weight of 277.71 g/mol .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-4-5-10(6-11(7)14)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWAMTFKXWTGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(O2)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 2,4-dimethyl-1,3-oxazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced nitrogen functionality.

Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Heterocycle Type : The target compound’s 1,3-oxazole core distinguishes it from 1,2-oxazole (e.g., ) and triazole (e.g., ) analogs. The 1,3-oxazole orientation may enhance π-π stacking or hydrogen bonding in target interactions.

- Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound balances lipophilicity and metabolic stability.

- Fluorine vs. Chlorine : The 4-fluorophenyl group in introduces electronegativity, which may improve membrane permeability compared to chloro-substituted analogs .

Metabolic and Pharmacokinetic Considerations

- N-Demethylation: highlights N-demethylation as a major metabolic pathway for triazeno-imidazole carboxamides. The target compound’s methyl groups may undergo similar oxidative metabolism, though chloro substituents could slow this process .

- Enzyme Induction: Phenobarbital pretreatment in rats increased N-demethylation of DIC by 2.6-fold, suggesting that cytochrome P450 inducers may alter the target compound’s metabolic stability .

Structure-Activity Relationship (SAR) Analysis

- Chloro Substituents : The 3-chloro group on the phenyl ring may enhance target binding via hydrophobic interactions, while 5-chloro analogs (e.g., ) could introduce steric hindrance.

- Methyl Groups : Methyl substituents on the oxazole (positions 2 and 4) likely improve lipophilicity, favoring passive diffusion across biological membranes.

- Heterocycle Core : 1,3-oxazole’s electronic distribution may offer superior binding affinity compared to 1,2-oxazole or triazole cores in certain targets.

Biological Activity

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

The molecular formula of N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is . The compound features an oxazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,4-dimethyl-1,3-oxazole with appropriate carboxylic acid derivatives under specific conditions to yield the desired carboxamide.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibit promising antibacterial properties. For instance, a related compound showed significant in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum , with zones of inhibition measured in millimeters (mm) compared to standard antibiotics like Streptomycin (Table 1) .

| Compound Name | Zone of Inhibition (S. aureus) | Zone of Inhibition (C. violaceum) |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | 20.5 ± 0.4 mm | 17.0 ± 0.3 mm |

| Streptomycin | 36.6 ± 0.3 mm | 29.1 ± 0.2 mm |

Anticancer Activity

Studies have indicated that oxazole derivatives can exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For example, compounds structurally related to N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide have shown cytotoxic effects against human leukemia and breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

The biological activity of N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide may be attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound has been shown to increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Flow cytometry assays revealed that certain derivatives can arrest the cell cycle at the G0-G1 phase, inhibiting proliferation .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated various oxazole derivatives for their anticancer properties. Among these compounds, N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide was included in a broader screening that demonstrated significant activity against several cancer cell lines including MCF-7 and HepG2 .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of substituted anilines with oxazole precursors. For example, analogous oxazole carboxamides are synthesized via coupling reactions using chlorinated intermediates (e.g., 4-chloro-2-nitroaniline derivatives) and oxazole carbonyl chlorides under Schotten-Baumann conditions . Purity is verified via NMR, mass spectrometry, and HPLC.

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for structure refinement . Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å; C=O: ~1.22 Å) and torsion angles, which are validated against theoretical models. Disordered regions require iterative refinement with restraints.

Q. What are common solubility challenges, and how can they be addressed in biological assays?

- Methodological Answer : Low aqueous solubility (common for lipophilic oxazoles) is mitigated using co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers. Dynamic light scattering (DLS) confirms colloidal stability. For in vitro studies, solubility is validated via nephelometry or equilibrium solubility assays .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Maestro. The oxazole core and carboxamide group often form hydrogen bonds with kinase active sites (e.g., Src/Abl kinases). Validate docking poses via molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and compare with crystallographic data from analogs (e.g., BMS-354825 ).

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform:

- ADME profiling : Microsomal stability assays (e.g., rat liver microsomes).

- Pharmacokinetic (PK) studies : Plasma protein binding (ultrafiltration) and tissue distribution (LC-MS/MS).

- Metabolite identification : High-resolution mass spectrometry (HR-MS) .

Q. How does the chloro-methylphenyl substituent influence receptor binding thermodynamics?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG) and entropy-enthalpy compensation. The 3-chloro-4-methyl group enhances hydrophobic interactions in receptor pockets (e.g., CB1 cannabinoid receptors). Comparative molecular field analysis (CoMFA) models identify steric/electrostatic contributions .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

- Powder XRD : Identifies lattice differences (e.g., Form I vs. Form II).

- Differential scanning calorimetry (DSC) : Detects melting point variations (±2°C).

- Solid-state NMR : Resolves hydrogen-bonding networks (e.g., amide proton shifts).

Key Research Gaps

- Mechanistic Studies : Limited data on off-target effects (e.g., cytochrome P450 inhibition).

- Structural Analogues : Derivatives with improved solubility (e.g., PEGylation) remain underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.